3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its unique structural features, which include a chromeno[8,7-e][1,3]oxazin core, substituted with dimethoxyphenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to yield the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and cytotoxic effects.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one
- 1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine
Uniqueness
3-(3,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its chromeno[8,7-e][1,3]oxazin core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H20FNO5 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C25H20FNO5/c1-29-22-9-7-15(11-23(22)30-2)18-13-31-25-16(24(18)28)8-10-21-17(25)12-27(14-32-21)20-6-4-3-5-19(20)26/h3-11,13H,12,14H2,1-2H3 |
InChI Key |
DHFIJUXKQRBIOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC=CC=C5F)OC |
Origin of Product |
United States |
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